Ethyl oxo[(4-sulfamoylphenyl)amino]acetate
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Overview
Description
ETHYL [(4-SULFAMOYLPHENYL)CARBAMOYL]FORMATE: is a synthetic organic compound known for its diverse applications in scientific research. It is characterized by its unique chemical structure, which includes an ethyl ester group, a sulfamoylphenyl moiety, and a carbamoyl group. This compound is often used in various biochemical and physiological studies due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL [(4-SULFAMOYLPHENYL)CARBAMOYL]FORMATE typically involves the reaction of ethyl formate with 4-sulfamoylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Formation of 4-sulfamoylphenyl isocyanate: This intermediate is prepared by reacting 4-aminobenzenesulfonamide with phosgene.
Reaction with ethyl formate: The 4-sulfamoylphenyl isocyanate is then reacted with ethyl formate to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of ETHYL [(4-SULFAMOYLPHENYL)CARBAMOYL]FORMATE involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: ETHYL [(4-SULFAMOYLPHENYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
ETHYL [(4-SULFAMOYLPHENYL)CARBAMOYL]FORMATE is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL [(4-SULFAMOYLPHENYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biochemical effects, such as reduced inflammation or microbial growth. The pathways involved in these processes are often complex and require further research to fully elucidate.
Comparison with Similar Compounds
ETHYL [(4-SULFAMOYLPHENYL)CARBAMOYL]FORMATE can be compared with other similar compounds, such as:
ETHYL (2-(4-SULFAMOYLPHENYL)ETHYL)CARBAMATE: Similar structure but different functional groups, leading to varied reactivity and applications.
ETHYL 1-{[(4-SULFAMOYLPHENYL)CARBAMOYL]METHYL}PIPERIDINE-4-CARBOXYLATE: Contains a piperidine ring, which imparts different chemical properties.
The uniqueness of ETHYL [(4-SULFAMOYLPHENYL)CARBAMOYL]FORMATE lies in its specific combination of functional groups, which confer distinct reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C10H12N2O5S |
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Molecular Weight |
272.28 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(4-sulfamoylanilino)acetate |
InChI |
InChI=1S/C10H12N2O5S/c1-2-17-10(14)9(13)12-7-3-5-8(6-4-7)18(11,15)16/h3-6H,2H2,1H3,(H,12,13)(H2,11,15,16) |
InChI Key |
PJZNACMBFICPFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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